N-butylidene-2-methylpropane-2-sulfinamide
Description
Properties
IUPAC Name |
(NE)-N-butylidene-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-5-6-7-9-11(10)8(2,3)4/h7H,5-6H2,1-4H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFJREMTWBYHFO-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NS(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=N/S(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of tert-Butanesulfinamide with Butyraldehyde
The classical and most direct approach to prepare N-butylidene-2-methylpropane-2-sulfinamide involves the condensation of (S)-tert-butanesulfinamide with butyraldehyde under mild base catalysis.
-
- (S)-tert-butanesulfinamide (1.5 equiv)
- Butyraldehyde (1.0 equiv)
- Base: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) found to be effective
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Room temperature
- Reaction time: 5–15 hours depending on conditions
Mechanism: The reaction proceeds via nucleophilic attack of the sulfinamide nitrogen on the aldehyde carbonyl, followed by dehydration to form the imine linkage. DBU acts as a base to facilitate the condensation.
Yields and Selectivity: Using DBU in DMF, the reaction affords the sulfinyl imine in good yields (~75%) with high stereoselectivity due to the chiral sulfinamide auxiliary.
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Base | DBU | Superior to N-methylmorpholine or DABCO |
| Solvent | DMF | THF also effective |
| Temperature | Room temperature | No product formation without base |
| Reaction Time | 5 hours | Complete conversion observed |
| Yield | ~75% | Confirmed by 1H NMR and TLC |
One-Pot Synthesis Using Organometallic Reagents and Sulfur Dioxide Surrogates
An alternative approach involves the use of organometallic reagents (e.g., n-butyllithium or Grignard reagents) combined with sulfur dioxide surrogates such as DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) to generate sulfinamides, which can then be converted to sulfinyl imines.
-
- Addition of an organometallic reagent to DABSO in anhydrous THF at low temperature.
- Introduction of sulfuryl chloride (SOCl2) to form sulfinyl chloride intermediates.
- Reaction with a primary amine or sulfinamide to yield sulfinamides.
- Subsequent condensation with aldehydes to form sulfinyl imines.
-
- Enables synthesis of diverse sulfinamides under mild conditions.
- Allows incorporation of various alkyl or aryl groups.
- One-pot process reduces purification steps.
-
- Organometallic reagent: n-butyllithium or Grignard reagent (1 equiv)
- DABSO: 0.5–0.6 equiv
- SOCl2: 1.1 equiv
- Triethylamine: 1.5 equiv
- Amine: 1.5 equiv
- Solvent: THF
- Temperature: 0 °C to room temperature
- Reaction time: 30 min to 1 hour per step
Yields: Reported yields for sulfinamide formation are generally high, with subsequent imine formation proceeding efficiently.
Large-Scale Asymmetric Synthesis of tert-Butanesulfinamide Derivatives
A technical process development study has demonstrated a scalable, green synthesis of chiral tert-butanesulfinamide derivatives, which are key intermediates for preparing sulfinyl imines like this compound.
-
- Preparation of a chiral sulfinyl transfer agent based on a phenol backbone.
- Selective cleavage of S–N and S–O bonds using tert-butylmagnesium chloride and lithium bis(trimethylsilyl)amide (LHMDS).
- Purification by aqueous washes and vacuum distillation to minimize racemization.
- Final condensation with aldehydes under mild conditions to form sulfinyl imines.
-
- High diastereomeric ratios (>98:2 dr) and enantiomeric ratios (>99:1 er).
- Mild temperatures (-10 to -15 °C) to prevent racemization.
- Use of sodium hydrogen phosphate washes to maintain neutral pH during workup.
- Recovery and reuse of chiral templates to improve sustainability.
Yields: Overall yields for sulfinamide intermediates are in the range of 85–94%, with high stereochemical purity.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Stereoselectivity | Scale | Notes |
|---|---|---|---|---|---|
| Condensation with Butyraldehyde | (S)-tert-butanesulfinamide, DBU, DMF, RT | ~75 | High (chiral auxiliary) | Lab scale | Simple, mild, base-catalyzed |
| Organometallic + DABSO One-Pot Synthesis | n-BuLi or Grignard, DABSO, SOCl2, Et3N, THF | High | Moderate to high | Lab scale | Versatile, multi-step one-pot |
| Large-Scale Asymmetric Process | Chiral sulfinyl transfer agent, t-BuMgCl, LHMDS, aqueous washes | 85–94 | >98:2 dr, >99:1 er | Multi-kilogram | Industrially scalable, green process |
Research Findings and Notes
- The use of (S)-tert-butanesulfinamide as a chiral auxiliary is crucial for obtaining high stereoselectivity in the imine products.
- DBU is superior to other bases such as N-methylmorpholine or DABCO for promoting the condensation reaction at room temperature without side reactions.
- The organometallic/DABSO method provides a flexible route to sulfinamides but requires careful control of moisture and temperature.
- Large-scale processes emphasize mild conditions, pH control, and recovery of reagents to minimize racemization and decomposition.
- Analytical techniques such as HPLC, NMR, and Karl Fischer titration are essential for monitoring purity, stereochemistry, and water content during synthesis and workup.
Chemical Reactions Analysis
Types of Reactions: N-butylidene-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Sulfonic acids and sulfonyl chlorides are common products.
Reduction: The reduction of the compound can yield amines.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
N-butylidene-2-methylpropane-2-sulfinamide is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it valuable in the production of enantiomerically pure compounds.
Mechanism of Action
The mechanism by which N-butylidene-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various enzymes, influencing their activity and leading to the formation of specific products. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfinamide Derivatives
Detailed Comparative Analysis
Electronic and Steric Effects
- Brominated Pyridine Derivatives ():
The 3,6- and 3,5-dibromopyridine substituents introduce electron-withdrawing effects, enhancing electrophilicity at the imine carbon. This increases reactivity in nucleophilic additions, making these compounds effective in synthesizing chiral amines. The steric bulk of bromine atoms may also influence diastereoselectivity. - Phenylsulfonyl-Dichloro Derivative (): The dichloro and phenylsulfonyl groups create a highly electron-deficient β-amino sulfone framework. This structure is pivotal in medicinal chemistry, as β-amino sulfones exhibit antiviral and anticancer activities.
- TBS-Protected Derivative ():
The tert-butyldimethylsilyl (TBS) group enhances lipophilicity and stability, making the compound suitable for protecting alcohol functionalities in multi-step syntheses.
Research Findings and Implications
- Reactivity Trends : Brominated derivatives exhibit higher reactivity in cross-coupling reactions compared to alkyl-substituted analogues due to enhanced electrophilicity .
- Crystallographic Insights : SHELX software () is frequently employed to resolve crystal structures of sulfinamide derivatives, aiding in stereochemical assignments. For example, the dichloro-phenylsulfonyl derivative’s crystal structure () reveals a twisted conformation that stabilizes via intramolecular hydrogen bonding.
- Chiral Induction : The tert-butylsulfinamide group in all compounds consistently induces high enantiomeric excess (ee) in asymmetric syntheses, though steric variations (e.g., TBS vs. bromine) modulate selectivity .
Biological Activity
N-butylidene-2-methylpropane-2-sulfinamide is a chiral sulfinamide that plays a significant role in asymmetric synthesis and has garnered attention for its biological activity. This compound is primarily utilized as a chiral auxiliary in the synthesis of various biologically active molecules, enhancing the stereochemical outcomes of reactions. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.
This compound is characterized by its sulfinamide functional group, which allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form sulfoxides and sulfones, or reduced to yield corresponding amines. Its ability to act as a chiral auxiliary is crucial for influencing the stereochemistry of reactions, making it valuable in synthesizing enantiomerically pure compounds.
Summary of Chemical Reactions
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various derivatives | Grignard reagents, organolithium compounds |
Biological Applications
This compound has been extensively studied for its applications in biological research. It is particularly noted for its role in the synthesis of biologically active molecules that are essential for understanding enzyme mechanisms and protein interactions . The compound's utility extends to the pharmaceutical industry, where it aids in producing specialty chemicals and advanced materials.
Case Studies
- Synthesis of N-Heterocycles : A review highlighted the use of tert-butanesulfinamide (related compound) in constructing diverse N-heterocycles through sulfinimine intermediates. This methodology has facilitated access to structurally varied piperidines and pyrrolidines, which are prevalent in natural products and therapeutics .
- Enzyme Inhibition Studies : Research has shown that sulfinamides can serve as effective inhibitors for various enzymes. For instance, studies on azumamides derived from sulfinamides have demonstrated their potential as selective HDAC inhibitors with IC50 values ranging from 14 to 67 nM against specific HDAC isoforms .
Research Findings
Recent studies emphasize the importance of stereochemistry in the biological activity of sulfinamides. Modifications in the structure can significantly alter their inhibitory effects on enzymes. For example, research indicates that certain structural modifications lead to enhanced potency against specific HDAC isoforms while reducing activity against others .
Table of Biological Activities
| Compound | Activity | IC50 (nM) |
|---|---|---|
| Azumamide C | HDAC Inhibition | 14 |
| Azumamide E | HDAC Inhibition | 67 |
| This compound | Chiral Auxiliary in Synthesis | N/A |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-butylidene-2-methylpropane-2-sulfinamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between a sulfinyl chloride and an amine precursor. For example, analogous sulfinamide derivatives (e.g., (R,E)-N-((5-bromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide) are synthesized via nucleophilic substitution under inert atmospheres, using solvents like dichloromethane or tetrahydrofuran at 0–25°C . Key parameters include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions.
- Catalysts : Triethylamine or DMAP (dimethylaminopyridine) to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfinyl chloride to amine) .
Q. How is the purity and structural integrity of N-butylidene-2-methylpropane-2-sulfinamide confirmed?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and stereochemistry (e.g., sulfinamide chiral centers). IR spectroscopy verifies S=O stretching (~1050 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for chiral centers .
- HPLC : Chiral stationary phases (e.g., amylose-based) separate enantiomers with >99% purity .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of N-butylidene-2-methylpropane-2-sulfinamide in asymmetric catalysis?
- Methodological Answer :
- Steric Effects : The tert-butyl group in 2-methylpropane-2-sulfinamide creates a rigid chiral environment, favoring selective nucleophilic additions (e.g., Grignard reagents) to imine intermediates. Computational modeling (DFT) predicts transition-state geometries and enantiomeric excess (ee) .
- Electronic Effects : Electron-withdrawing sulfinamide groups polarize adjacent bonds, accelerating nucleophilic attacks. Kinetic studies (e.g., Eyring plots) quantify activation energies under varying conditions .
- Case Study : Adamantane-containing sulfinamides show enhanced stability and selectivity due to rigid backbone conformations .
Q. How can contradictions in reported reaction yields or enantioselectivity be resolved for sulfinamide derivatives?
- Methodological Answer :
- Systematic Screening : Vary solvents (polar aprotic vs. nonpolar), temperatures, and catalysts (e.g., Lewis acids like Ti(OiPr)₄) to identify outlier conditions .
- Data Reproducibility : Cross-validate using independent techniques (e.g., compare NMR ee with chiral HPLC).
- Controlled Experiments : Replicate studies with purified intermediates to isolate variables (e.g., moisture sensitivity) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of reported discrepancies .
Q. What computational methods predict the stereochemical outcomes of reactions involving N-butylidene-2-methylpropane-2-sulfinamide?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states to calculate energy barriers and predict ee. Software: Gaussian 16 or ORCA .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., acetonitrile vs. toluene).
- Docking Studies : For biological applications, AutoDock Vina predicts binding affinities to enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
